

# Physicochemical properties of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

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## An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid

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**Abstract:** This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Isopropyl-3-methylisoxazole-4-carboxylic acid**, a heterocyclic compound of interest in pharmaceutical research and development. For professionals in drug discovery and medicinal chemistry, a thorough understanding of a molecule's fundamental characteristics such as acidity (pKa), lipophilicity (logP), and solubility is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data, explains the theoretical underpinnings of these properties, and provides detailed, field-proven experimental protocols for their determination. By grounding theoretical concepts in practical, self-validating methodologies, this guide aims to serve as an essential resource for researchers working with this and similar chemical entities.

## Introduction: The "Why" Behind the Properties

In modern drug development, the journey from a promising lead compound to a viable drug candidate is dictated not only by its biological activity but also by its physicochemical profile. Properties such as acidity, lipophilicity, and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. **5-Isopropyl-3-methylisoxazole-4-carboxylic acid**, as a substituted isoxazole, belongs to a class of

heterocycles frequently explored in medicinal chemistry. The interplay of its carboxylic acid group, the aromatic isoxazole ring, and the alkyl substituents creates a unique profile that governs its behavior in biological systems. Low aqueous solubility can hinder formulation and lead to poor bioavailability, while suboptimal lipophilicity can prevent the molecule from crossing biological membranes to reach its target.<sup>[1][2]</sup> Therefore, a rigorous and early characterization of these properties is not merely a data-gathering exercise; it is a foundational step in risk mitigation and rational drug design.

## Molecular Identity and Structure

A precise understanding of the molecular structure is the starting point for any physicochemical analysis. The structural features—a carboxylic acid, a methyl group, and an isopropyl group arrayed on an isoxazole core—are the primary drivers of the properties discussed herein.

Identifier	Value	Source
IUPAC Name	5-isopropyl-3-methylisoxazole-4-carboxylic acid	-
CAS Number	90087-36-8	[3]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub>	[3]
Molecular Weight	169.18 g/mol	[3]
2D Structure		-

## Core Physicochemical Properties: A Deeper Dive

The following sections explore the key physicochemical properties. While specific experimental data for **5-Isopropyl-3-methylisoxazole-4-carboxylic acid** is sparse in publicly available literature, we can infer its likely characteristics based on its structure and data from closely related analogs.

### Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity in a solution. For this compound, the pKa is dominated by the carboxylic acid group (-COOH). This value is critical as it determines the molecule's charge state at a given pH, which in turn profoundly affects its solubility, membrane permeability, and receptor binding.

Carboxylic acids typically have pKa values in the range of 4 to 5.<sup>[4]</sup> For the closely related analog, 5-Methylisoxazole-4-carboxylic acid, a predicted pKa of  $2.85 \pm 0.25$  has been reported.<sup>[5][6]</sup> The electron-withdrawing nature of the isoxazole ring likely contributes to a lower pKa (stronger acidity) compared to a simple aliphatic carboxylic acid. The replacement of the methyl group with a bulkier, electron-donating isopropyl group may slightly increase the pKa, but it is expected to remain in the range of a moderately strong acid.

## Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of a lipid (n-octanol) and an aqueous phase. It is a crucial indicator of a drug's ability to cross cell membranes.<sup>[7]</sup>

No experimental logP value for **5-Isopropyl-3-methylisoxazole-4-carboxylic acid** was found. However, we can make qualitative assessments. The isopropyl group is more lipophilic than the methyl group of its analog, suggesting that the title compound will have a higher logP. The carboxylic acid, when deprotonated (at  $\text{pH} > \text{pKa}$ ), will become highly polar, drastically reducing the apparent logP (measured as logD). This pH-dependent lipophilicity is a key characteristic to consider during drug development.

## Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.<sup>[1][2]</sup>

The solubility of **5-Isopropyl-3-methylisoxazole-4-carboxylic acid** is expected to be highly pH-dependent.

- At low pH ( $\text{pH} < \text{pKa}$ ): The carboxylic acid will be protonated and neutral. The molecule's solubility will be governed by its crystalline structure and the energetic cost of breaking the crystal lattice versus the energy gained from solvation.

- At high pH ( $\text{pH} > \text{pKa}$ ): The carboxylic acid will be deprotonated to its carboxylate form. As an ionic salt, its solubility in aqueous media is expected to increase significantly.

## Thermal Properties

Thermal properties such as the melting point provide information about the purity and crystal lattice energy of a solid compound.

- Melting Point: While a specific melting point for the isopropyl variant is not readily available[8], the related compound 5-Methylisoxazole-4-carboxylic acid has a reported melting point of 144-148 °C.[6]
- Boiling Point: No experimental boiling point data was found.

## Experimental Determination Protocols

To ensure scientific integrity, physicochemical parameters must be determined using robust, validated methods. The following protocols are based on industry-standard "gold standard" techniques.

### Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.[9]

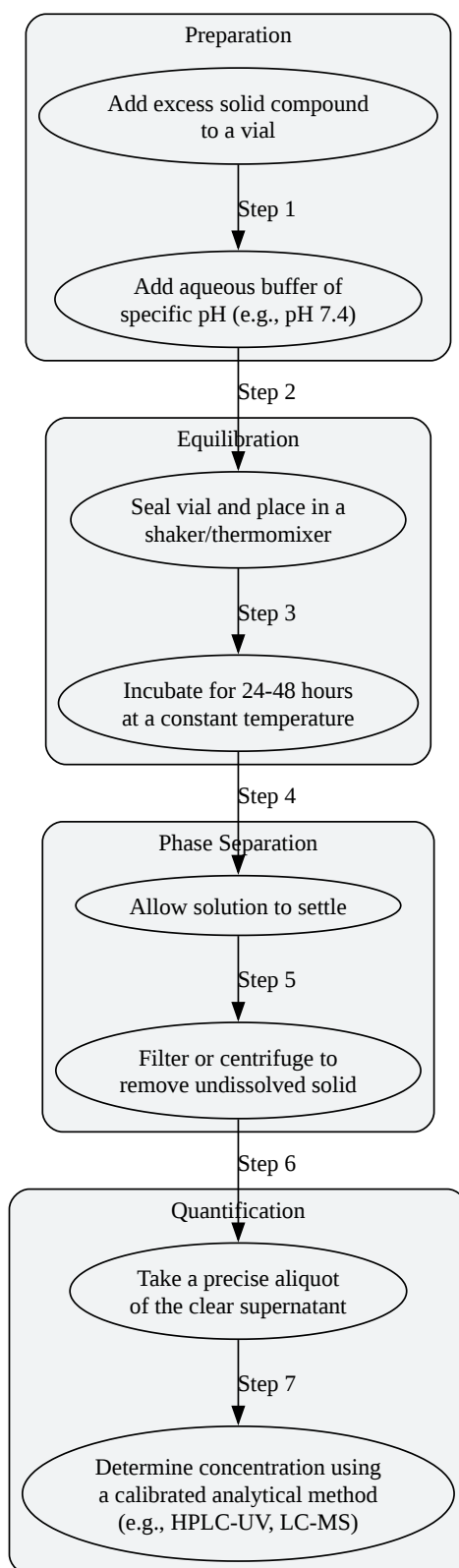
Methodology:

- Preparation: Accurately weigh approximately 5-10 mg of **5-Isopropyl-3-methylisoxazole-4-carboxylic acid** and dissolve it in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1 mM.
- Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (e.g., 25 °C).
- Titration: Place the sample solution in a thermostatted vessel with constant stirring. Insert the calibrated pH electrode.

- Data Collection: Add small, precise aliquots of a standardized strong base (e.g., 0.01 M KOH) and record the pH after each addition, allowing the reading to stabilize.
- Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this sigmoidal curve.[9]

## Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the most reliable "gold standard" for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the concentration of a saturated solution after a prolonged equilibration period.



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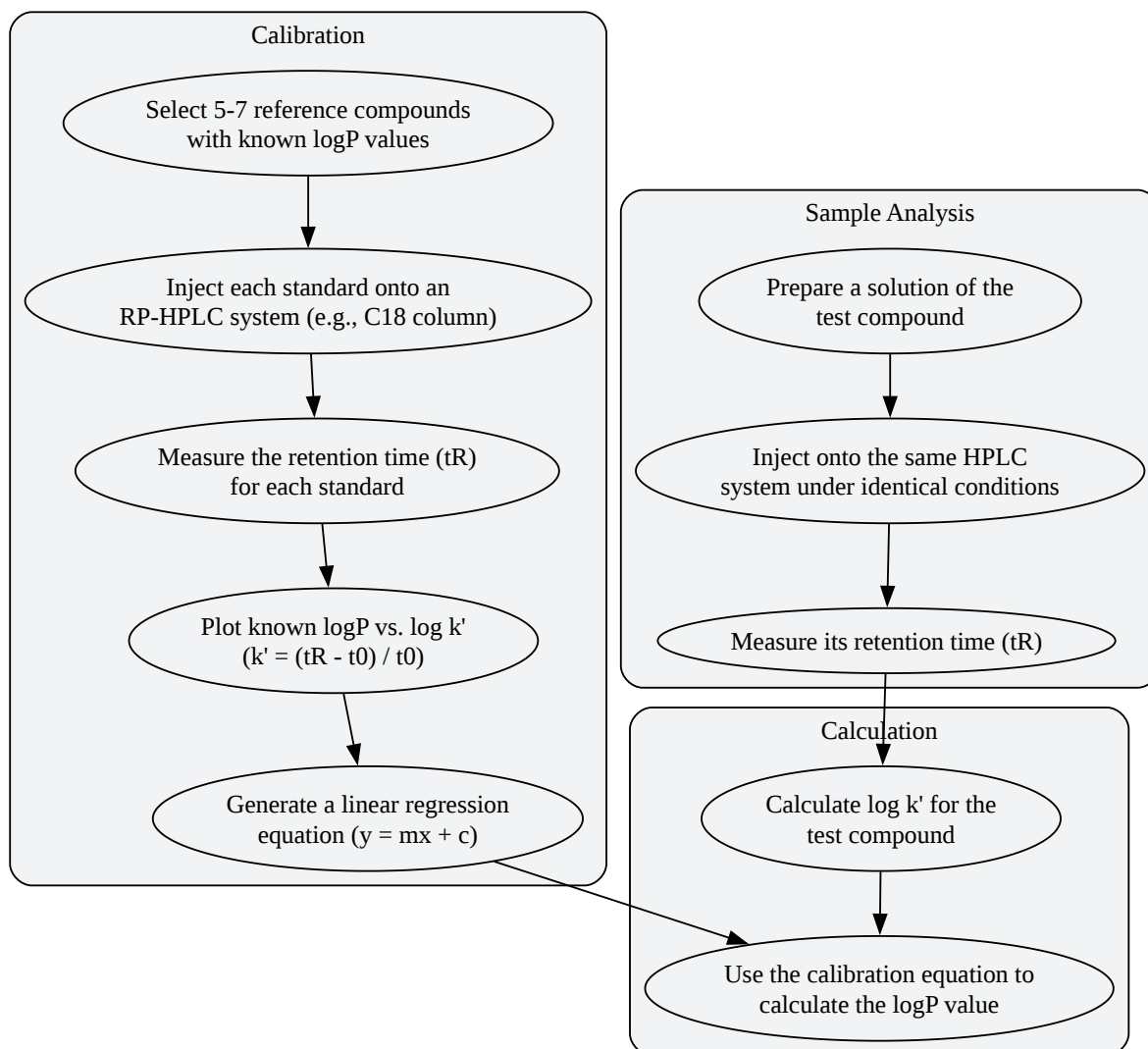
Caption: Workflow for the Shake-Flask Solubility Assay.

#### Methodology:

- **Compound Addition:** Add an excess amount of solid **5-Isopropyl-3-methylisoxazole-4-carboxylic acid** to several glass vials (in triplicate for each pH condition). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[\[10\]](#)
- **Solvent Addition:** Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
- **Equilibration:** Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, and filter it through a 0.45 µm filter to remove any remaining solid particles.[\[1\]](#)
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.[\[2\]](#)

## Protocol for logP Determination via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values and is well-suited for high-throughput screening.[\[12\]](#) [\[13\]](#) The method is based on the correlation between a compound's retention time on a hydrophobic column and its n-octanol/water partition coefficient.



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Caption: Workflow for RP-HPLC-based logP Determination.



### Methodology:

- **System Setup:** Use an RP-HPLC system equipped with a C18 column and a UV detector. The mobile phase should be a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).<sup>[12]</sup> For an acidic compound, the aqueous buffer pH should be set at least 2 units below the expected pKa (e.g., pH 2.0) to ensure the compound is in its neutral, un-ionized form.
- **Calibration Curve:** Prepare solutions of 5-7 commercially available standard compounds with well-established logP values that span the expected range of the test compound.
- **Standard Analysis:** Inject each standard onto the HPLC system and record its retention time ( $t_R$ ). Also, determine the column dead time ( $t_0$ ) by injecting a non-retained compound (e.g., uracil).
- **Capacity Factor Calculation:** For each standard, calculate the capacity factor,  $k'$ , using the formula:  $k' = (t_R - t_0) / t_0$ . Then, calculate  $\log k'$ .
- **Linear Regression:** Plot the known logP values of the standards (y-axis) against their corresponding calculated  $\log k'$  values (x-axis). Perform a linear regression to obtain a calibration equation (e.g.,  $\log P = m(\log k') + c$ ). A good correlation should yield an  $r^2$  value > 0.95.<sup>[12]</sup>
- **Test Compound Analysis:** Inject the **5-Isopropyl-3-methylisoxazole-4-carboxylic acid** solution onto the same HPLC system under identical conditions and measure its retention time.
- **logP Calculation:** Calculate the  $\log k'$  for the test compound and use the linear regression equation from the calibration curve to determine its experimental logP value.

## Data Summary

The following table summarizes the known and inferred physicochemical data for **5-Isopropyl-3-methylisoxazole-4-carboxylic acid**.

Property	Value / Expected Behavior	Comments / Source
Molecular Weight	169.18 g/mol	[3]
pKa	No experimental data available.	Expected to be in the range of 3-4 due to the carboxylic acid and isoxazole ring. The analog 5-methylisoxazole-4-carboxylic acid has a predicted pKa of 2.85.[5][6]
logP	No experimental data available.	Expected to be higher than its methyl analog due to the isopropyl group. Value will be highly dependent on pH.
Aqueous Solubility	No experimental data available.	Expected to be low at acidic pH and increase significantly at pH > pKa due to salt formation.
Melting Point	No experimental data available.	The analog 5-methylisoxazole-4-carboxylic acid melts at 144-148 °C.[6]

## Conclusion

**5-Isopropyl-3-methylisoxazole-4-carboxylic acid** is a molecule whose biological potential is intrinsically linked to its fundamental physicochemical properties. While direct experimental data is limited, its structural features strongly suggest it is a moderately strong organic acid with pH-dependent solubility and lipophilicity. The robust, validated protocols detailed in this guide for determining pKa, solubility, and logP provide a clear path for researchers to generate the critical data needed to advance this compound in the drug discovery pipeline. A thorough experimental characterization using these methods is an indispensable step toward understanding its ADME profile and ultimately realizing its therapeutic potential.

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- To cite this document: BenchChem. [Physicochemical properties of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587531#physicochemical-properties-of-5-isopropyl-3-methylisoxazole-4-carboxylic-acid]

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